In Vivo Functional Improvement: LV Ejection Fraction Post-MI
In a rat model of myocardial infarction, oral administration of GSK2188931B (80 mg/kg/day) for 5 weeks significantly improved left ventricular ejection fraction compared to vehicle control. Specifically, ejection fraction increased from 30 ± 2% in MI+Vehicle rats to 43 ± 2% in MI+GSK2188931B rats (P<0.01) [1]. In contrast, GSK2256294, while demonstrating potent sEH inhibition in humans, has no published in vivo data in cardiac remodeling models [2].
| Evidence Dimension | Left ventricular ejection fraction post-MI |
|---|---|
| Target Compound Data | 43 ± 2% |
| Comparator Or Baseline | MI+Vehicle: 30 ± 2%; Sham: 65 ± 2% |
| Quantified Difference | 43% increase relative to vehicle (P<0.01) |
| Conditions | Rat MI model, 80 mg/kg/day in chow for 5 weeks |
Why This Matters
Direct in vivo functional improvement is a critical differentiator for researchers studying post-MI remodeling and heart failure.
- [1] Kompa AR, Wang B, Xu G, et al. Soluble epoxide hydrolase inhibition exerts beneficial anti-remodeling actions post-myocardial infarction. Int J Cardiol. 2013;167(1):210-219. doi:10.1016/j.ijcard.2011.12.062 View Source
- [2] Lazaar AL, Yang L, Boardley RL, et al. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. Br J Clin Pharmacol. 2016;81(5):971-979. doi:10.1111/bcp.12855 View Source
